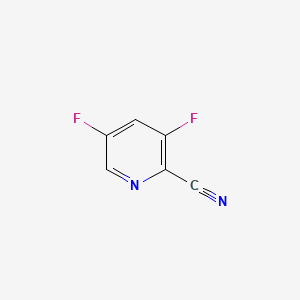

3,5-Difluoropicolinonitrile

Description

The exact mass of the compound 2-Cyano-3,5-difluoropyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-difluoropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F2N2/c7-4-1-5(8)6(2-9)10-3-4/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLBIFECTHKFYKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382538 | |

| Record name | 2-Cyano-3,5-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

298709-29-2 | |

| Record name | 2-Cyano-3,5-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Cyano-3,5-difluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodological & Application

Application Notes and Protocols for Developing TADF Emitters in OLEDs using 3,5-Difluoropicolinonitrile

Introduction

Thermally Activated Delayed Fluorescence (TADF) has emerged as a key technology for third-generation Organic Light-Emitting Diodes (OLEDs), enabling internal quantum efficiencies approaching 100% without the need for heavy metals like iridium or platinum. The core principle of TADF lies in the efficient up-conversion of non-emissive triplet excitons to emissive singlet excitons through a process called reverse intersystem crossing (RISC). This is achieved in donor-acceptor (D-A) type molecules with a small singlet-triplet energy splitting (ΔEST).

The selection of a suitable electron-acceptor moiety is critical in the design of efficient TADF emitters. Picolinonitrile derivatives, particularly those with electron-withdrawing fluorine substituents, are promising candidates due to their strong electron-accepting nature, which can lead to a significant charge transfer character in the excited state and consequently a small ΔEST. 3,5-Difluoropicolinonitrile, with its two fluorine atoms enhancing the electron-withdrawing strength of the pyridine (B92270) nitrile core, presents a compelling building block for the synthesis of novel TADF emitters for high-performance OLEDs.

These application notes provide a comprehensive overview and detailed protocols for the development of TADF emitters utilizing this compound as the acceptor unit. The information is intended for researchers and scientists in the fields of materials science, chemistry, and optoelectronics.

I. Design Strategy and Signaling Pathway

The fundamental design strategy for TADF emitters based on this compound involves the coupling of this acceptor unit with various electron-donating moieties. The spatial separation of the Highest Occupied Molecular Orbital (HOMO), localized on the donor, and the Lowest Unoccupied Molecular Orbital (LUMO), localized on the this compound acceptor, is key to minimizing the ΔEST and facilitating efficient RISC.

II. Synthesis of TADF Emitters

The synthesis of donor-acceptor TADF emitters incorporating this compound typically involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination or the Suzuki-Miyaura coupling. The choice of reaction depends on the nature of the donor moiety (e.g., an amine-containing donor for Buchwald-Hartwig or a boronic acid/ester-containing donor for Suzuki).

Experimental Workflow for Synthesis

Troubleshooting & Optimization

preventing decomposition of 3,5-Difluoropicolinonitrile during reactions

Welcome to the technical support center for 3,5-Difluoropicolinonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this valuable reagent during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary modes of decomposition for this compound?

A1: The two primary modes of decomposition are hydrolysis of the nitrile group and nucleophilic substitution of the fluorine atoms. The nitrile group can hydrolyze under acidic or basic conditions to form 3,5-difluoropicolinamide and subsequently 3,5-difluoropicolinic acid. The fluorine atoms, particularly at the 5-position, are susceptible to nucleophilic aromatic substitution (SNAr) by various nucleophiles.

Q2: How stable is this compound to acidic and basic conditions?

A2: this compound is sensitive to both acidic and basic conditions, which can promote the hydrolysis of the nitrile group.[1][2][3] Strong acids or bases, especially at elevated temperatures, can lead to significant decomposition. For instance, the hydrolysis of 2-cyanopyridine, a related compound, is known to be accelerated by the presence of acids or bases.[1][2]

Q3: Can the fluorine atoms be displaced during a reaction?

A3: Yes, the fluorine atoms on the pyridine (B92270) ring are activated towards nucleophilic aromatic substitution (SNAr). The positions ortho and para to the ring nitrogen (positions 2, 4, and 6) are particularly activated. In this compound, the fluorine at the 5-position is analogous to a para-substituted fluoride (B91410) and can be susceptible to displacement by strong nucleophiles.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure stability, this compound should be stored in a cool, dry place. For long-term storage, it is recommended to keep it at -20°C for up to one month or at -80°C for up to six months.[4][5]

Troubleshooting Guides

Issue 1: Formation of 3,5-Difluoropicolinamide or 3,5-Difluoropicolinic Acid as a Byproduct

This issue is indicative of nitrile group hydrolysis.

| Potential Cause | Troubleshooting Steps |

| Presence of strong acid or base in the reaction mixture. | - Neutralize the reaction mixture to a pH as close to 7 as possible, if the desired reaction chemistry allows. - Consider using a non-nucleophilic buffer to maintain a neutral pH. - If acidic or basic conditions are required, use the mildest possible acid or base and the lowest effective concentration. |

| High reaction temperatures. | - Run the reaction at a lower temperature. The rate of hydrolysis is often significantly reduced at lower temperatures.[6] - If the desired reaction is slow at lower temperatures, consider extending the reaction time instead of increasing the temperature. |

| Presence of water in the reaction. | - Ensure all solvents and reagents are anhydrous. Use freshly dried solvents and handle hygroscopic materials in a glovebox or under an inert atmosphere. |

Issue 2: Unintended Loss of one or both Fluorine Atoms (Defluorination)

This is likely due to nucleophilic aromatic substitution (SNAr).

| Potential Cause | Troubleshooting Steps |

| Use of strong nucleophiles. | - If possible, use a weaker or more sterically hindered nucleophile. - Protect other functional groups in the nucleophile to reduce its nucleophilicity. - Consider a change in reaction strategy that avoids the use of strong nucleophiles in the presence of the fluoropyridine ring. |

| High reaction temperatures. | - Lowering the reaction temperature can often reduce the rate of SNAr reactions. |

| Prolonged reaction times. | - Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed to minimize side reactions. |

Data Summary

The following table summarizes reaction conditions that can influence the stability of the nitrile and C-F bonds in picolinonitrile and fluoropyridine systems, based on analogous compounds.

| Functional Group | Condition | Potential Outcome | Severity |

| Nitrile | Strong Acid (e.g., conc. H₂SO₄), Heat | Hydrolysis to carboxylic acid[7][8] | High |

| Nitrile | Strong Base (e.g., NaOH), Heat | Hydrolysis to amide/carboxylate[2][3] | High |

| Nitrile | Moderate Acid/Base, Room Temp | Slow hydrolysis | Low to Moderate |

| C-F | Strong Nucleophile (e.g., RO⁻, R₂N⁻) | Nucleophilic Aromatic Substitution | Moderate to High |

| C-F | High Temperature | Potential for thermal decomposition[9][10] | Moderate |

Experimental Protocols

Protocol 1: General Procedure for a Reaction Minimizing Nitrile Hydrolysis

This protocol is a general guideline for reactions where the stability of the nitrile group is a concern.

-

Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool under a stream of dry nitrogen or in a desiccator.

-

Reagents and Solvents: Use anhydrous solvents (e.g., freshly distilled from a suitable drying agent or from a solvent purification system). Ensure all reagents are free of water.

-

Reaction Setup: Assemble the reaction under an inert atmosphere (nitrogen or argon).

-

Addition of Reagents: Add this compound to the reaction vessel, followed by the anhydrous solvent. If a base is required, opt for a non-nucleophilic, anhydrous base (e.g., proton sponge, anhydrous K₂CO₃). Add other reagents slowly at a low temperature (e.g., 0°C or -78°C).

-

Reaction Monitoring: Allow the reaction to warm to the desired temperature slowly. Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times.

-

Work-up: Quench the reaction with a neutral or slightly acidic aqueous solution at a low temperature. Avoid prolonged exposure to aqueous acidic or basic conditions during extraction.

Visualizations

Logical Troubleshooting Workflow

Caption: Troubleshooting workflow for byproduct formation.

Potential Decomposition Pathways

Caption: Major decomposition pathways for this compound.

References

- 1. 2-Cyanopyridine | 100-70-9 | Benchchem [benchchem.com]

- 2. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]

- 3. RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions - Google Patents [patents.google.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. 3,5-Difluoropicolinic acid synthesis - chemicalbook [chemicalbook.com]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. Characterization of the thermal/thermal oxidative stability of fluorinated graphene with various structures - PubMed [pubmed.ncbi.nlm.nih.gov]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.